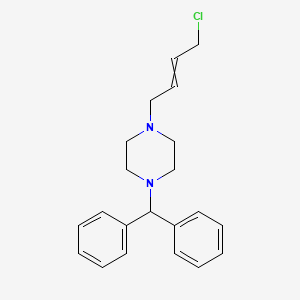![molecular formula C12H23NSi B14311653 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine CAS No. 113347-44-7](/img/structure/B14311653.png)
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methyl group and a trimethylsilyl-propynyl group. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups, contributing to its chemical inertness and large molecular volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine typically involves the reaction of piperidine derivatives with trimethylsilyl-propynyl reagents. One common method includes the use of 3-(trimethylsilyl)prop-2-yn-1-ol as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions and enhancing the stability of intermediates. This allows for precise control over chemical transformations and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound with similar structural features and reactivity.
1-Trimethylsilyl-1-propyne: Another compound with a trimethylsilyl group, used in similar synthetic applications.
Trimethylsilylacetylene: Known for its use in organic synthesis and similar reactivity patterns.
Uniqueness
2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is unique due to the presence of both a piperidine ring and a trimethylsilyl-propynyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
113347-44-7 |
|---|---|
Molecular Formula |
C12H23NSi |
Molecular Weight |
209.40 g/mol |
IUPAC Name |
trimethyl-[3-(2-methylpiperidin-1-yl)prop-1-ynyl]silane |
InChI |
InChI=1S/C12H23NSi/c1-12-8-5-6-9-13(12)10-7-11-14(2,3)4/h12H,5-6,8-10H2,1-4H3 |
InChI Key |
CZOOBKWZYALLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
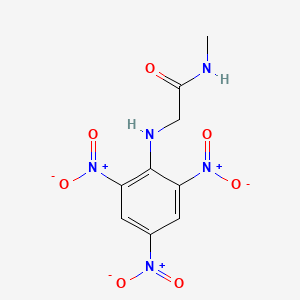
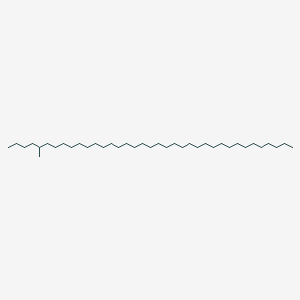

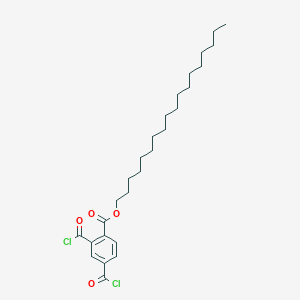
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
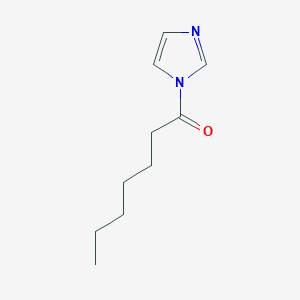
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
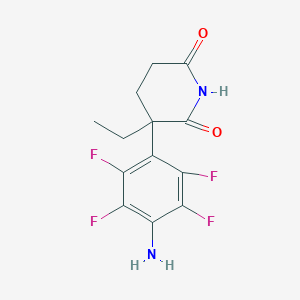
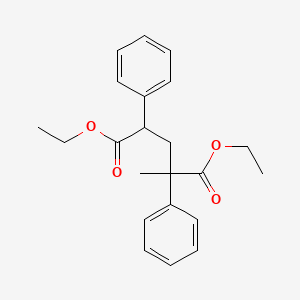
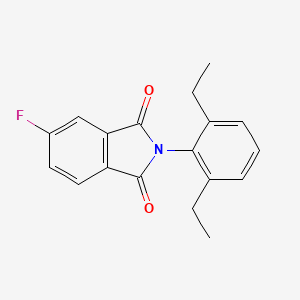
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
